3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
HG-7-85-01-NH2: is a chemical compound known for its role as a ligand in the SNIPER (ABL)-033 complex. This complex is designed to degrade the BCR-ABL protein, which is implicated in certain types of cancer, particularly chronic myeloid leukemia . The compound is a derivative of HG-7-85-01, an inhibitor of the ABL kinase, and is conjugated to an LCL161 derivative, an IAP ligand, through a linker .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HG-7-85-01-NH2 involves the conjugation of HG-7-85-01 (an ABL inhibitor) to an LCL161 derivative (an IAP ligand) using a linker . The specific reaction conditions and steps are proprietary and typically involve multiple stages of organic synthesis, purification, and characterization to ensure high purity and activity.
Industrial Production Methods: Industrial production of HG-7-85-01-NH2 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for scalability, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
Types of Reactions: HG-7-85-01-NH2 primarily undergoes conjugation reactions, where it is linked to other molecules to form the SNIPER (ABL)-033 complex . It may also participate in substitution reactions, where functional groups are replaced with others to modify its activity or stability.
Common Reagents and Conditions:
Major Products: The major product of these reactions is the SNIPER (ABL)-033 complex, which effectively induces the degradation of the BCR-ABL protein .
Scientific Research Applications
Chemistry: HG-7-85-01-NH2 is used in the development of protein degradation inducers, particularly for targeting oncogenic proteins like BCR-ABL .
Biology: In biological research, it is used to study the mechanisms of protein degradation and the role of specific proteins in cancer and other diseases .
Medicine: The compound has potential therapeutic applications in treating cancers that involve the BCR-ABL protein, such as chronic myeloid leukemia .
Industry: In the pharmaceutical industry, HG-7-85-01-NH2 is used in the development of targeted therapies and as a tool compound for drug discovery and development .
Mechanism of Action
HG-7-85-01-NH2 exerts its effects by binding to the BCR-ABL protein and inducing its degradation through the SNIPER (ABL)-033 complex . This complex links the ABL inhibitor (HG-7-85-01) to an IAP ligand (LCL161 derivative) via a linker, leading to the reduction of the BCR-ABL protein with a DC50 value of 0.3 micromolar . The degradation of BCR-ABL disrupts its oncogenic signaling pathways, thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
HG-7-85-01: The parent compound, an ABL kinase inhibitor.
Uniqueness: HG-7-85-01-NH2 is unique in its ability to effectively induce the degradation of the BCR-ABL protein through the SNIPER (ABL)-033 complex . This targeted degradation approach distinguishes it from other inhibitors that merely block kinase activity without promoting protein degradation .
Properties
IUPAC Name |
3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N6OS/c1-2-35-10-12-36(13-11-35)16-19-6-7-20(15-21(19)27(28,29)30)32-24(37)18-5-3-4-17(14-18)22-8-9-23-25(33-22)38-26(31)34-23/h3-9,14-15H,2,10-13,16H2,1H3,(H2,31,34)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKDEWRPCCPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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